molecular formula C8H14N2O B12864243 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one

Cat. No.: B12864243
M. Wt: 154.21 g/mol
InChI Key: PYPMMQJPGXANLB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes two methyl groups, a propyl group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-2-pyrazoline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups attached to the pyrazolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or propyl groups, introducing new functional groups or modifying existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrazol-3(2H)-one: Lacks the propyl group, which may affect its biological activity and reactivity.

    4-Propyl-1H-pyrazol-3(2H)-one: Lacks the methyl groups, potentially altering its chemical properties and applications.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a phenyl group instead of a propyl group, leading to different chemical and biological behaviors.

Uniqueness

2,5-Dimethyl-4-propyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2,5-dimethyl-4-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C8H14N2O/c1-4-5-7-6(2)9-10(3)8(7)11/h9H,4-5H2,1-3H3

InChI Key

PYPMMQJPGXANLB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NN(C1=O)C)C

Origin of Product

United States

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